molecular formula C22H23NO3 B11240016 N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11240016
M. Wt: 349.4 g/mol
InChI Key: SITNMASZMDLIRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Introduction of the methoxyphenyl group: This step can involve a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the dimethylphenyl group: This can be done through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.

    Formation of the amide bond: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide would depend on its specific application. In a biological context, it could interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-3-[5-(4-hydroxyphenyl)furan-2-yl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3,4-dimethylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-15-4-7-18(14-16(15)2)23-22(24)13-11-20-10-12-21(26-20)17-5-8-19(25-3)9-6-17/h4-10,12,14H,11,13H2,1-3H3,(H,23,24)

InChI Key

SITNMASZMDLIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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